Despite promising preclinical data, CX1739 has not yet been investigated in clinical trials and its efficacy and safety in humans are not established. Furthermore, additional studies are required to address the limitations of CX1739, such as its poor aqueous solubility, bioavailability, and stability. Future research could focus on optimizing CX1739's pharmacokinetic and pharmacodynamic properties, exploring new formulations and delivery methods, and investigating its potential synergistic effects with other molecules.
Some future directions for research include:
1. Investigating the mechanisms of action underlying CX1739's anti-inflammatory effects in more detail.
2. Studying the potential synergistic effects of CX1739 with other anti-inflammatory or anti-cancer agents.
3. Examining the efficacy and safety of CX1739 in clinical trials for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
4. Developing new formulations and delivery methods to improve the pharmacokinetics and bioavailability of CX1739.
5. Investigating the use of CX1739 as a lead compound to develop new plant protection products.